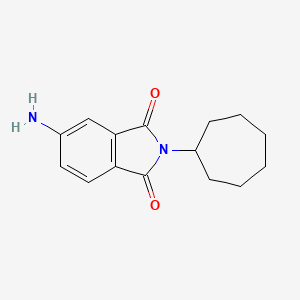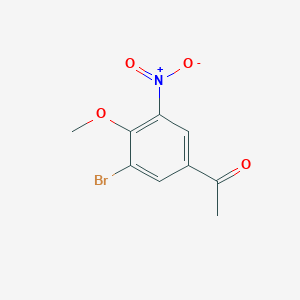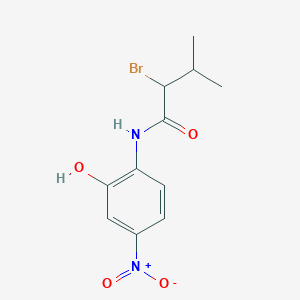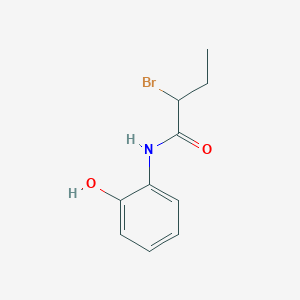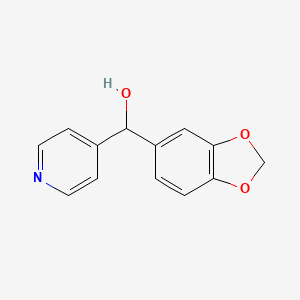
2H-1,3-benzodioxol-5-yl(pyridin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Benzodioxol-5-yl(pyridin-4-yl)methanol is a chemical compound characterized by its unique structure, which includes a benzodioxole ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Benzodioxol-5-yl(pyridin-4-yl)methanol typically involves multi-step organic reactions. One common approach is the reaction of 2H-1,3-benzodioxol-5-ylmethanol with pyridin-4-yl halides under suitable conditions, such as the use of a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2H-1,3-Benzodioxol-5-yl(pyridin-4-yl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridines or benzodioxoles.
Aplicaciones Científicas De Investigación
2H-1,3-Benzodioxol-5-yl(pyridin-4-yl)methanol has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the treatment of cancer and other diseases.
Industry: Its unique chemical properties make it useful in the production of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism by which 2H-1,3-Benzodioxol-5-yl(pyridin-4-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, in cancer treatment, the compound may inhibit certain enzymes or receptors involved in tumor growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
2H-1,3-Benzodioxol-5-yl(pyridin-4-yl)methanol is structurally similar to other compounds containing benzodioxole and pyridine rings. Some of these similar compounds include:
4-(2H-1,3-Benzodioxol-5-yl)benzoic acid
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)
4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide
Uniqueness: What sets this compound apart from these similar compounds is its specific arrangement of functional groups and its potential applications in various fields. Its unique chemical structure allows for diverse reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl(pyridin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(9-3-5-14-6-4-9)10-1-2-11-12(7-10)17-8-16-11/h1-7,13,15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFNADCBJRDJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-isopropyl-6-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B7854241.png)
![6-Nitro-2-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B7854249.png)
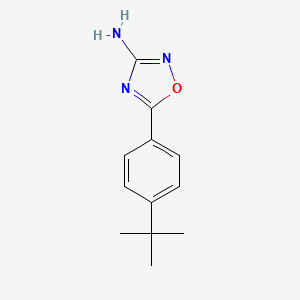
![2-(4-Methylphenyl)-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7854257.png)
![2-[(2-Hydroxyethyl)amino]propan-1-ol](/img/structure/B7854261.png)
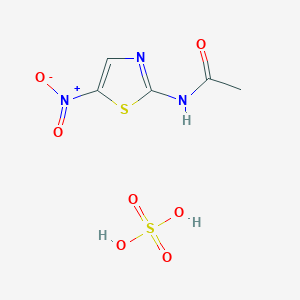
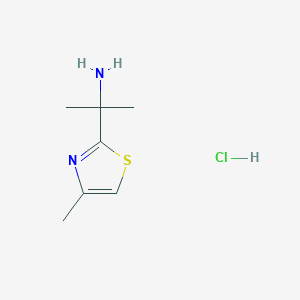
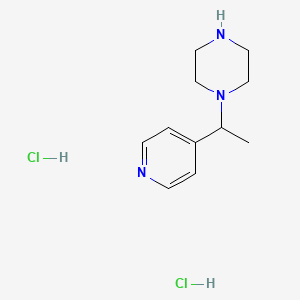
![5-amino-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B7854309.png)
